![molecular formula C19H17NO B1267628 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 6342-10-5](/img/structure/B1267628.png)

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

説明

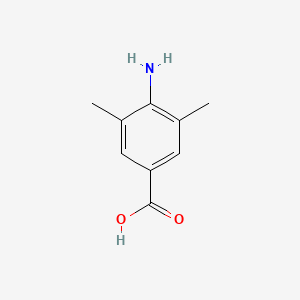

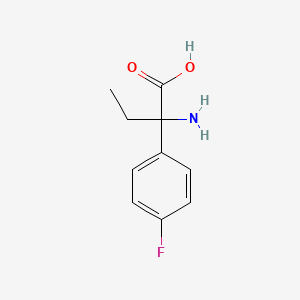

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a chemical compound with the molecular formula C19H17NO . It has a molecular weight of 275.3 g/mol . The compound is also known by other names such as 2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazine .

Synthesis Analysis

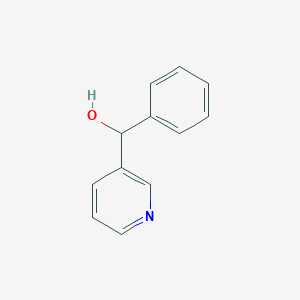

The synthesis of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives has been achieved through various methods. One approach involves the use of 2-naphthol, substituted thiazolyl amines, and formalin through ring closure by a one-pot three-component reaction . Another method involves the use of optimal reaction conditions for the synthesis of various 2,3-dihydro-2-substituted-1H-naphtho[1,2-e][1,3]oxazines .Molecular Structure Analysis

The oxazine ring in the compound adopts a half-chair conformation . The dihedral angles between the phenyl rings and the naphthyl ring system are 70.89°, 37.34°, and 9.42° . The crystal structure is stabilized by an aromatic π-π stacking interaction, with a centroid-centroid distance of 3.879 Å .Chemical Reactions Analysis

While specific chemical reactions involving 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine are not detailed in the search results, the compound’s synthesis involves chemical reactions such as ring closure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.3 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has no hydrogen bond donors and has two hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 275.131014166 g/mol . The topological polar surface area is 12.5 Ų , and it has a heavy atom count of 21 .科学的研究の応用

Crystallography

The compound has been studied for its crystal structure . The oxazine ring adopts a half-chair conformation, and the dihedral angles between the phenyl rings and the naphthyl ring system have been measured . The crystal structure is stabilized by an aromatic π-π stacking interaction .

Synthesis of Novel Compounds

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has been used in the synthesis of novel compounds . It was prepared by the reaction of 2-naphthol, benzaldehyde, and phenylmethanamine .

Anti-inflammatory Agents

Naphtho[1,2-e][1,3]oxazine derivatives have been synthesized and evaluated for their anti-inflammatory properties . Some of these derivatives have shown significant anti-inflammatory activity, comparable to standard drugs like sodium diclofenac .

Biological and Pharmacological Activities

1,3-Oxazines, a class of heterocycles that includes 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine, have potential biological and pharmacological activities . These include antitumor, antibacterial, anti-HIV, analgesic, antihypertensive, antithrombotic, and antiulcer activities .

Antileishmanial Efficacy

Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, a compound structurally similar to 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine, have been synthesized and evaluated for their antileishmanial efficacy .

Industrial Applications

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is commercially available and used in various industrial applications .

特性

IUPAC Name |

2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-6-15(7-3-1)12-20-13-18-17-9-5-4-8-16(17)10-11-19(18)21-14-20/h1-11H,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFAABULEGCMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=CC=CC=C23)OCN1CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287032 | |

| Record name | 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |

CAS RN |

6342-10-5 | |

| Record name | NSC48871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)